N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidinone core fused with a thiophene ring, substituted at position 2 with a sulfanylacetamide group linked to a 3,5-dimethylphenyl moiety. Thienopyrimidinone derivatives are recognized for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates due to their ability to engage in π-π stacking and hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-15(2)11-17(10-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMBPDBFPXBAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, starting with the construction of the imidazo[4,5-b]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor. The cyclohexyl group is then introduced via a substitution reaction, followed by the attachment of the methoxybenzyl group through another substitution reaction. The final step involves the formation of the benzamide linkage.
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives often exhibit significant antimicrobial properties. The mechanisms typically involve:
- Disruption of Cellular Processes : These compounds can interfere with essential microbial functions leading to cell death.
Case studies have shown that derivatives with similar structures have demonstrated activity against various bacterial strains and fungi. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | < 0.5 µg/mL |
| Candida albicans | < 0.75 µg/mL |
Anticancer Potential
Thienopyrimidine derivatives have shown promising anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that these compounds can induce apoptosis in cancer cell lines.
- Cell Cycle Arrest : Evidence suggests that the compound may cause cell cycle arrest in specific cancer types.
For example, a study demonstrated that a structurally similar compound inhibited proliferation in leukemia cell lines at low concentrations (IC50 values ranging from 0.3 to 1.2 µM).
Case Study on Leukemia Cells
A study evaluated the effects of a related thienopyrimidine derivative on acute biphenotypic leukemia MV4-11 cells. The results indicated significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, suggesting a potential pathway for therapeutic intervention.
Antimicrobial Efficacy Study
In another study focusing on antimicrobial activity, derivatives of thienopyrimidine were tested against various pathogens. The results showed promising outcomes with MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents.
Summary Table of Biological Activities
| Activity Type | Mechanism | Example Results |
|---|---|---|
| Antimicrobial | Disruption of cellular processes | MIC < 1 µg/mL against Staphylococcus |
| Anticancer | Induction of apoptosis and cell cycle arrest | IC50 values between 0.3 - 1.2 µM |
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[4,5-b]pyridine core is known to bind to various biological targets, potentially inhibiting their activity. The cyclohexyl and methoxybenzyl groups can enhance the binding affinity and selectivity of the compound, leading to its biological effects.
Comparison with Similar Compounds
Structural Differences :
- Substituents : The 3,5-dimethylphenyl group in the target may enhance lipophilicity and metabolic stability relative to the dichlorophenyl () or sulfamoylphenyl () groups.
Comparative Analysis of Physicochemical Properties
- Melting Point : ’s higher melting point (230°C) suggests stronger intermolecular forces (e.g., halogen bonding from Cl substituents) compared to (174–176°C). The target’s methyl groups may reduce crystallinity, yielding a moderate melting point.
- Synthesis Efficiency : ’s higher yield (80% vs. 57% in ) may reflect optimized reaction conditions or intermediate stability.
Implications for Pharmacological Activity
- In contrast, the target’s dimethylphenyl group could balance lipophilicity and solubility.
- Binding Affinity: The fused thienopyrimidinone core in the target may offer superior binding to kinase ATP pockets compared to non-fused analogues .
- Bioavailability : Methyl groups in the target may reduce metabolic degradation compared to halogenated or sulfonamide-containing analogues.
Notes on Research Methodologies and Limitations
- Computational Docking : Tools like AutoDock4 () enable comparative docking studies to predict binding modes, though specific data for these compounds are lacking .
- Experimental Gaps : Absence of biological activity data for the target compound limits direct pharmacological comparisons. Elemental analysis and spectral data (e.g., NMR, MS) are critical for validating purity and structure.
Biological Activity
N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 3-methyl-4-oxo-thieno[3,2-d]pyrimidine derivatives with appropriate acetamide precursors. The structural characteristics of this compound can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy, which help elucidate its three-dimensional conformation and confirm the presence of functional groups critical for its biological activity.
Antimicrobial Properties
Research has indicated that derivatives containing thieno[3,2-d]pyrimidine moieties exhibit notable antimicrobial activities. For instance:
- Antibacterial Activity : Compounds similar to N-(3,5-dimethylphenyl)-2-{...} have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Studies report minimum inhibitory concentrations (MICs) in the range of 1–10 µg/mL for several derivatives .
- Antifungal Activity : Some derivatives have also demonstrated antifungal properties against species like Candida albicans, with comparable efficacy to standard antifungal agents .
Anticancer Activity
The thieno-pyrimidine scaffold has been associated with anticancer properties. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase. Key findings include:
- Cell Viability Assays : Compounds were tested using MTT assays revealing IC50 values ranging from 5 to 25 µM against various cancer cell lines .
- Mechanistic Studies : Flow cytometry analyses indicated that these compounds could induce significant apoptotic cell death .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the thieno-pyrimidine structure or substitution patterns on the phenyl rings can lead to enhanced potency. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial activity |
| Alkyl substitutions | Enhanced anticancer efficacy |
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2014 evaluated a series of thieno-pyrimidine derivatives for their antimicrobial properties. The results indicated that specific substitutions led to compounds with MIC values significantly lower than those of standard antibiotics .
- Anticancer Screening : In a multicellular spheroid model, a derivative similar to N-(3,5-dimethylphenyl)-2-{...} was screened for anticancer activity. The compound showed promising results in reducing tumor spheroid growth compared to control treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
